molecular formula C10H8N2O2S B7733993 Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B7733993
M. Wt: 220.25 g/mol
InChI Key: YBHQCJILTOVLHD-YVMONPNESA-N
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Description

“Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one” is a compound used for industrial and scientific research . It is a part of the thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The new compounds exhibit fluorogenic properties and form fluorescent complexes .


Synthesis Analysis

The compound is synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The synthesis involves a Knoevenagel condensation . The product yield, purity, selectivity, and pharmacokinetic activity are considered during the synthesis .


Molecular Structure Analysis

The compound has a trisubstituted double bond geometry . The structure of the compound was elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives .


Physical And Chemical Properties Analysis

The compound has a formula of C10H7NO3S . It is a yellow solid and its molecular weight is 221.2300 g/mol .

Scientific Research Applications

  • Inhibitors of Protein Kinase DYRK1A : A study synthesized a series of new 1,3-thiazolidin-4-ones, identifying Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one as a potent nanomolar inhibitor of DYRK1A. This finding has implications for the treatment of neurological and oncological disorders where DYRK1A is involved (Bourahla et al., 2021).

  • Antimicrobial and Anticancer Potential : Another study synthesized 4-thiazolidinone derivatives, including this compound, and evaluated them for antimicrobial and anticancer properties. QSAR studies emphasized the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).

  • Antimicrobial Activity : A series of Z-2-((5-(4-Hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives were synthesized and showed good to moderate antimicrobial activity against various strains of bacteria (PansareDattatraya & Devan, 2015).

  • Selective Inhibitory Activity Against Leukemia Cell Lines : Compounds from the 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one series, which include the compound , exhibited inhibitory activity against leukemia cell lines at submicromolar concentrations (Subtelna et al., 2020).

  • Alkylation in Alkaline Environment : Research on the regioselectivity of the alkylation of Z-5-(4-Hydroxybenzylidene)-thiazolidine-2,4‑dione in alkaline environments was conducted, contributing to the understanding of the chemistry of thiazolidine-2,4‑dione derivatives (Marc et al., 2021).

  • Antitumor Activity in Glioblastoma : A study identified a related compound, (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino) thiazolidin-4-one, as a potent anti-glioblastoma compound. This indicates the potential of this class of compounds in cancer treatment (Zhang et al., 2013).

  • Antifibrotic and Anticancer Action : A study on amino(imino)thiazolidinone derivatives, including 5-ene-2-amino(imino)-4-thiazolidinones, indicated their potential as antifibrotic and anticancer agents. Some compounds were found to significantly reduce fibroblast viability without having an anticancer effect (Kaminskyy et al., 2016).

  • Antioxidant Properties for Local Base Oil : Thiazolidinone derivatives, including 5-(4-hydroxybenzylidene)-2-(1-piperidinyl)-4-oxo-1,3-thiazolidine, were synthesized and evaluated as antioxidants for local base stock, highlighting their potential in industrial applications (Mohammed et al., 2019).

  • Anticancer Activity of BPT Analogs : Research on 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, including the compound , demonstrated their ability to induce apoptosis in cancer cells but not in normal cells, suggesting their potential as selective anticancer agents (Wu et al., 2006).

Mechanism of Action

Target of Action

The primary target of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as (5Z)-2-AMINO-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE, is the enzyme tyrosinase . Tyrosinase plays a critical role in the process of melanogenesis , the production of melanin, which is responsible for pigmentation in skin, hair, and eyes .

Mode of Action

This compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production, thereby reducing pigmentation .

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This leads to a decrease in melanin production, affecting the downstream effects related to pigmentation .

Pharmacokinetics

Its lipophilicity (Log Po/w) is around 1.33, suggesting it may have good membrane permeability .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of tyrosinase activity , leading to a decrease in melanin production . On a cellular level, this results in reduced pigmentation, making it potentially useful for conditions related to hyperpigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of halogens at different positions of the benzylidene moiety can affect its fluorogenic properties . .

Safety and Hazards

The compound should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of contact, wash off with soap and plenty of water and consult a doctor .

properties

IUPAC Name

(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHQCJILTOVLHD-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one
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Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one
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